N-Pyridin-4-yl-2-p-tolyloxy-acetamide
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Overview
Description
N-Pyridin-4-yl-2-p-tolyloxy-acetamide is a chemical compound that belongs to the class of heterocyclic compounds containing a pyridine ring
Preparation Methods
The synthesis of N-Pyridin-4-yl-2-p-tolyloxy-acetamide typically involves multi-step reactions. One common method includes the reaction of pyridin-4-ylmethylamine with p-tolyloxyacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
N-Pyridin-4-yl-2-p-tolyloxy-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-Pyridin-4-yl-2-p-tolyloxy-acetamide involves its interaction with specific molecular targets in biological systems. The pyridine ring allows the compound to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
N-Pyridin-4-yl-2-p-tolyloxy-acetamide can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and exhibit similar biological activities, including antimicrobial and antiviral properties.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their versatile biological activities, including anticancer and anti-inflammatory effects.
Piperidine derivatives: These compounds have a piperidine ring and are widely used in medicinal chemistry for their diverse therapeutic applications.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-pyridin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-2-4-13(5-3-11)18-10-14(17)16-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVTVTFSDRGJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642080 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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